2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazoles and thiazepanes
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-12-15(13(2)23-20-12)11-18(22)21-8-7-17(24-10-9-21)14-5-3-4-6-16(14)19/h3-6,17H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFPHLAIHIYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The starting materials might include 3,5-dimethylisoxazole and 2-fluorophenyl-1,4-thiazepane. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoxazole and thiazepane derivatives, such as:
- 3,5-Dimethylisoxazole derivatives
- 2-Fluorophenylthiazepane derivatives
Uniqueness
The uniqueness of 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone lies in its specific combination of functional groups, which could confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : 353.42 g/mol
- IUPAC Name : this compound
This compound features a 3,5-dimethylisoxazole moiety, which is known for its role as a bioisostere of acetyl-lysine and its interaction with bromodomains in proteins.
The primary mechanism of action for this compound involves its interaction with specific molecular targets:
- Bromodomain Inhibition : The 3,5-dimethylisoxazole acts as an acetyl-lysine mimic, allowing it to bind to bromodomains such as BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, leading to altered gene expression profiles that can be beneficial in cancer therapy .
- Influence on Cellular Pathways : By modulating the activity of bromodomains, the compound can influence various cellular pathways involved in proliferation and survival, making it a candidate for therapeutic applications in oncology .
Anticancer Activity
Research has demonstrated that compounds containing the 3,5-dimethylisoxazole moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : In studies involving cancer cell lines, derivatives of 3,5-dimethylisoxazole showed IC50 values in the low micromolar range against various cancer types, indicating potent antiproliferative effects .
Neuroprotective Effects
Additionally, there are indications that this compound may possess neuroprotective properties:
- Neuroprotection Mechanism : The thiazepan component may contribute to neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells.
Case Studies and Research Findings
Q & A
Basic: What are the key synthetic strategies for 2-(3,5-Dimethylisoxazol-4-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step routes:
- Step 1: Formation of the thiazepane ring via cyclization of 2-fluorophenyl-substituted precursors, often using bases (e.g., sodium hydride) and solvents like dimethyl sulfoxide (DMSO) .
- Step 2: Introduction of the dimethylisoxazole moiety through nucleophilic substitution or coupling reactions, requiring palladium or nickel catalysts for cross-coupling efficiency .
- Optimization: Temperature (reflux conditions), solvent polarity, and catalyst loading are systematically varied. For example, elevated temperatures (80–100°C) improve ring-closure yields, while chromatography (silica gel) ensures purity .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
Key characterization methods include:
Advanced: What methodologies resolve contradictions in spectral data or crystallographic refinements?
Answer:
Discrepancies in spectral assignments (e.g., overlapping NMR signals) are addressed via:
- DEPT-135/HSQC NMR : Differentiates CH, CH, and CH groups in congested regions .
- Density Functional Theory (DFT) : Computationally predicts NMR chemical shifts to cross-validate experimental data .
- SHELXL refinement : Adjusts thermal parameters and occupancy rates in crystallography to resolve ambiguous electron density maps .
Advanced: How to design experiments for structure-activity relationship (SAR) studies targeting biological activity?
Answer:
- Analog Synthesis : Replace 2-fluorophenyl with chloro-, bromo-, or methoxy-substituted phenyl groups to assess electronic effects on receptor binding .
- Functional Group Modifications : Substitute dimethylisoxazole with pyrazole or thiazole to probe steric/electronic contributions to enzyme inhibition .
- Biological Assays : Test analogs in enzyme inhibition (e.g., carbonic anhydrase II) or cell-based assays (e.g., IC measurements) to correlate structure with activity .
Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition or receptor binding?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., fluorophenyl binding to hydrophobic enzyme pockets) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and stoichiometry for target proteins .
- Kinetic Studies : Measure inhibition constants () under varied substrate concentrations to determine competitive/non-competitive mechanisms .
Advanced: How are reaction conditions optimized for scalability while maintaining yield and purity?
Answer:
- Flow Chemistry : Continuous flow reactors reduce side reactions during thiazepane ring formation, improving throughput .
- Design of Experiments (DoE) : Statistically varies parameters (e.g., catalyst loading, temperature) to identify optimal conditions via response surface methodology .
- In-line Purification : Combine reaction and purification (e.g., simulated moving bed chromatography) to minimize intermediate handling .
Advanced: How to address stability challenges in storage or biological assays?
Answer:
- Lyophilization : Stabilizes the compound in solid form, preventing hydrolysis of the ethanone group .
- Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation in cell culture .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to predict shelf-life using HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
